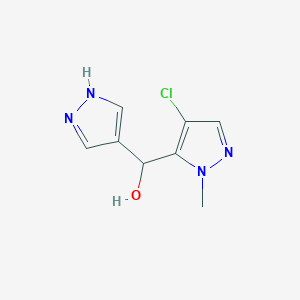![molecular formula C6H4IN3O B13085574 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with an iodine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-iodoimidazo[1,2-b]pyridazine with tert-butyl (2-(methylamino)ethyl)carbamate in the presence of potassium fluoride (KF) and dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) using silica gel plates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of potential therapeutic agents, including kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular proliferation.
Chemical Biology: It is employed in the design of chemical probes to investigate biological systems and identify molecular targets.
Wirkmechanismus
The mechanism of action of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . The inhibition occurs through the binding of the compound to the ATP-binding site of mTOR, preventing its activation and subsequent downstream signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Pyridazine Derivatives: These compounds share the pyridazine core and exhibit a range of biological activities.
Uniqueness
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is unique due to the presence of the iodine atom, which can be selectively substituted to create a variety of derivatives. This flexibility makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Eigenschaften
Molekularformel |
C6H4IN3O |
|---|---|
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
3-iodo-5H-imidazo[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C6H4IN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11) |
InChI-Schlüssel |
CJBZTUGEOHGUDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2NC1=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)

![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)






![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)


![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)
